molecular formula C24H31N3O4 B11026172 2-[4-(2-furylcarbonyl)piperazino]-1-[6-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-1-ethanone

2-[4-(2-furylcarbonyl)piperazino]-1-[6-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-1-ethanone

Cat. No.: B11026172
M. Wt: 425.5 g/mol
InChI Key: XTHHNRYHEDUPDN-UHFFFAOYSA-N
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Description

2-[4-(2-furylcarbonyl)piperazino]-1-[6-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-1-ethanone is a complex organic compound that features a combination of a piperazine ring, a furan ring, and a quinoline derivative

Preparation Methods

The synthesis of 2-[4-(2-furylcarbonyl)piperazino]-1-[6-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-1-ethanone typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable carbonyl compound.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furfural as the starting material.

    Quinoline derivative synthesis: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Final coupling reaction: The final step involves coupling the piperazine, furan, and quinoline derivatives under suitable conditions to form the target compound.

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

2-[4-(2-furylcarbonyl)piperazino]-1-[6-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace existing substituents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of ester or amide linkages.

Scientific Research Applications

2-[4-(2-furylcarbonyl)piperazino]-1-[6-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-1-ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders or cancer.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.

    Biological Studies: The compound can be used as a probe in biological studies to investigate cellular pathways and molecular interactions.

    Industrial Applications: It can be utilized in the development of specialty chemicals or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[4-(2-furylcarbonyl)piperazino]-1-[6-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-1-ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[4-(2-furylcarbonyl)piperazino]-1-[6-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-1-ethanone can be compared with similar compounds such as:

    2-[4-(2-furylcarbonyl)piperazino]-1-[6-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-1-propanone: This compound has a similar structure but with a different alkyl chain length.

    2-[4-(2-furylcarbonyl)piperazino]-1-[6-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-1-butanone: Another similar compound with a longer alkyl chain.

    2-[4-(2-furylcarbonyl)piperazino]-1-[6-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-1-pentanone: This compound has an even longer alkyl chain, which may affect its chemical and biological properties.

Properties

Molecular Formula

C24H31N3O4

Molecular Weight

425.5 g/mol

IUPAC Name

2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone

InChI

InChI=1S/C24H31N3O4/c1-17-15-24(2,3)27(20-8-7-18(30-4)14-19(17)20)22(28)16-25-9-11-26(12-10-25)23(29)21-6-5-13-31-21/h5-8,13-14,17H,9-12,15-16H2,1-4H3

InChI Key

XTHHNRYHEDUPDN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)CN3CCN(CC3)C(=O)C4=CC=CO4)(C)C

Origin of Product

United States

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